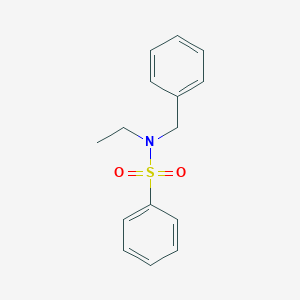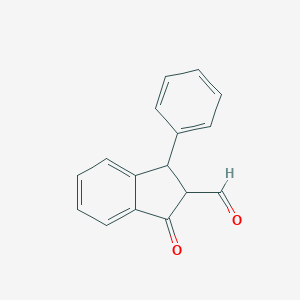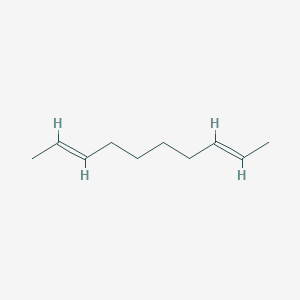
4-Phenyl-2-chromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-chromanone, also known as benzylideneacetone, is a chemical compound that belongs to the class of flavonoids. It is a yellowish crystalline powder that has a sweet, floral scent. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-chromanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of inflammatory mediators, scavenging of free radicals, and modulation of cell signaling pathways.
Biochemical and Physiological Effects:
4-Phenyl-2-chromanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phenyl-2-chromanone in lab experiments is its wide range of biological activities. It can be used in various assays to study its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 4-Phenyl-2-chromanone. One potential direction is the development of new drugs and therapies based on its biological activities. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, more research is needed to understand its pharmacokinetics and pharmacodynamics in vivo. Finally, the synthesis of new derivatives of 4-Phenyl-2-chromanone may lead to the discovery of compounds with improved bioavailability and efficacy.
Conclusion:
In conclusion, 4-Phenyl-2-chromanone is a promising compound that exhibits various biological activities and has potential applications in scientific research. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. However, more research is needed to fully understand its mechanism of action and to develop new drugs and therapies based on its biological activities.
Synthesemethoden
The synthesis method of 4-Phenyl-2-chromanone involves the condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. This reaction is commonly known as the Claisen-Schmidt condensation reaction. The reaction yields 4-Phenyl-2-chromanone as the product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-chromanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These properties make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
4-phenyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVKHXECFZKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)





![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)

